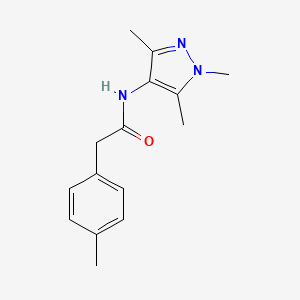![molecular formula C16H19N3O2 B7472782 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPP and is a phthalazinone derivative. MPP has been found to have potential applications in various fields of research, including biochemistry and pharmacology.
Wirkmechanismus
The exact mechanism of action of MPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. MPP has also been found to have an affinity for the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. This can lead to a reduction in neuronal excitability and can have anticonvulsant and anxiolytic effects. MPP has also been found to have analgesic and anti-inflammatory effects, which may be due to its affinity for the mu-opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
MPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a high level of purity. MPP has also been found to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of MPP in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of MPP. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on different physiological systems.
Synthesemethoden
The synthesis of MPP involves the reaction of 4-methylpiperidine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent such as acetic anhydride or acetonitrile. The product obtained is then purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MPP has been studied for its potential applications in various fields of scientific research. It has been found to have potential applications in the field of biochemistry and pharmacology. MPP has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-6-8-18(9-7-12)15(20)11-19-16(21)14-5-3-2-4-13(14)10-17-19/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXKNZLCJIIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


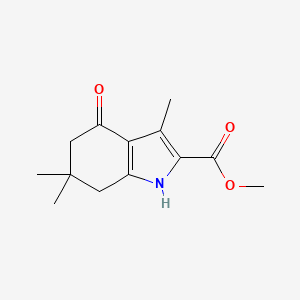
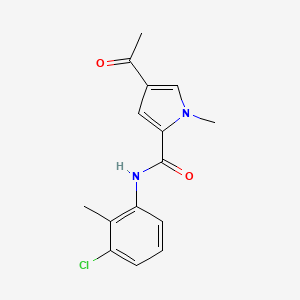
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
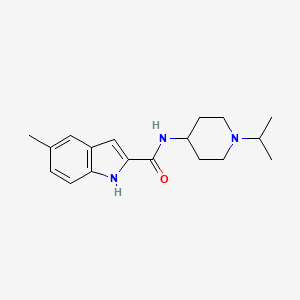

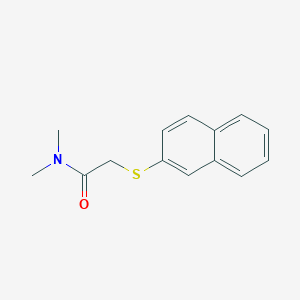
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
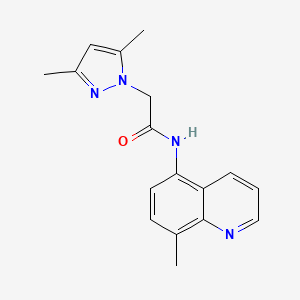
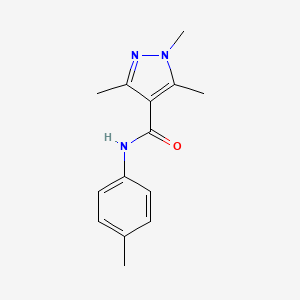
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

